molecular formula C20H20N4O5S B443150 ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE

Cat. No.: B443150
M. Wt: 428.5g/mol
InChI Key: OIJHCUIAVSNNIF-UHFFFAOYSA-N
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Description

Ethyl 2-{[(1-benzyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate is a complex organic compound that features a pyrazole ring, a thiophene ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Nitration: The pyrazole ring is then nitrated using a mixture of concentrated nitric acid and sulfuric acid.

    Benzylation: The nitrated pyrazole is benzylated using benzyl chloride in the presence of a base such as sodium hydroxide.

    Formation of the Thiophene Ring: The thiophene ring is synthesized separately, often starting from a dicarbonyl compound and elemental sulfur.

    Coupling Reaction: The benzylated pyrazole and the thiophene derivative are coupled using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

    Esterification: Finally, the carboxylic acid group is esterified with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of pyrazole N-oxides.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.

Industry

    Materials Science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(1-BENZYL-3-NITRO-1H-PYRAZOLE-5-AMIDO)-4,5-DIMETHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The pyrazole and thiophene rings can interact with enzyme active sites, inhibiting their function. The compound may also interfere with cellular signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-{[(1-benzyl-3-amino-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate
  • Ethyl 2-{[(1-phenyl-3-nitro-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethylthiophene-3-carboxylate

Uniqueness

  • Functional Groups : The presence of both nitro and benzyl groups makes it unique compared to similar compounds.
  • Biological Activity : Its specific structure may result in unique interactions with biological targets, leading to distinct pharmacological properties.

Properties

Molecular Formula

C20H20N4O5S

Molecular Weight

428.5g/mol

IUPAC Name

ethyl 2-[(2-benzyl-5-nitropyrazole-3-carbonyl)amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C20H20N4O5S/c1-4-29-20(26)17-12(2)13(3)30-19(17)21-18(25)15-10-16(24(27)28)22-23(15)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,21,25)

InChI Key

OIJHCUIAVSNNIF-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2=CC(=NN2CC3=CC=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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